1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene

Chemoselective synthesis Bond dissociation energy Sequential functionalization

Synthetic routes needing orthogonal handles often rely on multiple mono-brominated blocks, adding steps and protections. This dibromocyclohexene offers two distinct C-Br sites (BDE ~255 vs. 322 kJ/mol) on a single scaffold. • Sequential SN2 at bromomethyl, then cross-coupling at vinyl bromide-reduces step count. • 56.7% Br content enables robust anomalous scattering for crystallographic phasing. • XLogP3 3.4, one rotatable bond: ideal for CNS lead optimization and fragment-based SAR.

Molecular Formula C9H14Br2
Molecular Weight 282.02 g/mol
CAS No. 1053265-65-8
Cat. No. B1375598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene
CAS1053265-65-8
Molecular FormulaC9H14Br2
Molecular Weight282.02 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)CBr)Br)C
InChIInChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3
InChIKeyYMYLRPHPDYKLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene: Selective Synthesis Building Block


1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene is a dibrominated cyclohexene derivative (C9H14Br2, MW 282.02 g/mol) bearing one vinylic bromine and one bromomethyl substituent [1]. This dual electrophilic architecture enables sequential, chemoselective functionalization—first at the reactive bromomethyl group and subsequently at the vinyl bromide—making it a strategic intermediate in pharmaceutical and agrochemical research [2]. Its computed XLogP3 of 3.4 and high bromine content (56.7% Br) further distinguish it from mono-brominated analogs [1].

Workflow Stepwise chemoselective derivatization
Selection Dual electrophilic architecture (vinyl + bromomethyl)
Use context Medicinal and agrochemical building block synthesis

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene: Why Mono-Bromo Analogs Fail


Mono-brominated cyclohexenes such as 1-bromo-4,4-dimethylcyclohex-1-ene (CAS 1020253-13-7) provide only a single electrophilic site, precluding sequential functionalization strategies [1]. The target compound uniquely combines a high-reactivity bromomethyl group (benzylic-type C–Br bond dissociation energy ~255 kJ/mol) with a less reactive vinyl bromide (C–Br BDE ~322 kJ/mol), enabling stepwise, chemoselective derivatization that is unattainable with simpler analogs [2][3]. Additionally, the 4,4-dimethyl substitution provides conformational constraint and enhanced lipophilicity relative to unsubstituted or regioisomeric alternatives, directly impacting physicochemical properties relevant to drug discovery [1].

Dual electrophilic sites enable sequential functionalization
Mono-bromo analog provides only a single reactive handle
Sequential chemoselective strategies may not transfer; stepwise derivatization requires dual bromine architecture.
4,4-Dimethyl substitution: conformational constraint and XLogP3 3.4
Unsubstituted or regioisomeric cyclohexenes: different lipophilicity and flexibility
Physicochemical profiles differ; direct replacement may shift SAR outcomes and molecular recognition.

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene: Differentiation Evidence vs. Analogs


Dual C–Br Bond Advantage for Chemoselective Synthesis

The target compound contains two electronically distinct C–Br bonds: a vinylic C–Br with an upper-limit BDE of 322 ± 13 kJ/mol (77 ± 3 kcal/mol) [1] and a benzylic-type bromomethyl C–Br with a BDE of 255 ± 4 kJ/mol [2]. This 67 kJ/mol differential enables exclusive reaction at the bromomethyl position under mild nucleophilic substitution conditions, leaving the vinyl bromide intact for subsequent cross-coupling. In contrast, 1-bromo-4,4-dimethylcyclohex-1-ene possesses only a vinylic C–Br bond and cannot support staged derivatization.

C–Br Bond Differential
Class-level
ΔBDE 67 kJ/mol (vinylic 322 vs bromomethyl 255 kJ/mol)
Supports stepwise chemoselective derivatization workflows
Gas-phase BDE values; solution reactivity may differ
Chemoselective synthesis Bond dissociation energy Sequential functionalization

Lipophilicity Advantage vs. Mono-Bromo Analog

The target compound has a PubChem-computed XLogP3 of 3.4, versus 3.3 for the mono-bromo analog 1-bromo-4,4-dimethylcyclohex-1-ene [1][2]. Although the absolute difference is 0.1 log unit, this translates to an approximately 1.26-fold higher predicted partition coefficient (log P difference of 0.1 corresponds to a factor of 10^0.1 ≈ 1.26 in concentration ratio), potentially influencing membrane permeability and tissue distribution in in-silico ADME profiling of derived drug candidates.

Lipophilicity Tuning
Reported
XLogP3 3.4 vs 3.3 (mono-bromo analog), Δ0.1
Supports rational lipophilicity comparison in building-block selection
Computed descriptor; experimental log P may vary
Lipophilicity Drug-likeness ADME prediction

Enhanced Anomalous Scattering and MS Signature

With a molecular weight of 282.02 g/mol and two bromine atoms (56.7% Br by mass), the target compound provides a substantially stronger anomalous scattering signal for X-ray crystallographic phasing compared to 1-bromo-4,4-dimethylcyclohex-1-ene (MW 189.09 g/mol, 42.3% Br by mass) [1][2]. The dibrominated isotopic pattern (characteristic 1:2:1 triplet for two Br atoms) also offers unambiguous identification in mass spectrometry, reducing ambiguity in reaction monitoring.

Scattering & MS Signature
Head-to-head
MW 282 g/mol, 56.7% Br vs MW 189 g/mol, 42.3% Br
Supports stronger X-ray phasing and unambiguous MS identification
Computed MW; instrumental detection limits apply
X-ray crystallography Mass spectrometry Isotopic pattern

Conformational Handle from Additional Rotatable Bond

The bromomethyl substituent introduces one rotatable bond (C–CH2Br torsion) absent in 1-bromo-4,4-dimethylcyclohex-1-ene (0 rotatable bonds) [1][2]. While the absolute difference is modest, the presence of a rotatable bond can influence entropy of binding and enable conformational sampling that affects molecular recognition in biological targets. Medicinal chemists frequently use rotatable bond count as a descriptor in lead optimization; this compound offers a defined increment over its rigid comparator.

Conformational Handle
Head-to-head
1 rotatable bond vs 0 rotatable bonds
Enables deliberate conformational sampling in SAR studies
Computed rotatable bond count; actual ensemble depends on environment
Conformational flexibility Ligand design Structure-activity relationship

1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene: Key Application Scenarios


Stepwise Chemoselective Synthesis of Bioactive Scaffolds

In medicinal chemistry programs requiring orthogonal functionalization handles, this compound enables initial SN2 displacement of the bromomethyl group (lower BDE, 255 kJ/mol) to introduce amines, thiols, or carbon nucleophiles, while preserving the vinyl bromide for downstream Suzuki, Heck, or Sonogashira couplings [1][2]. This sequential reactivity reduces protecting-group manipulations and overall step count compared to using two separate mono-functionalized building blocks.

Heavy-Atom Derivatization for Macromolecular Crystallography

The dual-bromine composition (56.7% Br, MW 282.02) provides enhanced anomalous scattering for experimental phasing in protein–ligand co-crystallography. The distinct 1:2:1 isotopic signature also facilitates unambiguous electron density assignment of the ligand, a significant advantage over mono-brominated analogs with weaker scattering power [3][4].

Lipophilicity-Matched Building Block for CNS-Penetrant Libraries

With a computed XLogP3 of 3.4, this dibromocyclohexene scaffold falls within the optimal lipophilicity range (3–5) often targeted for CNS drug candidates. The quantified ΔXLogP3 of 0.1 over the mono-bromo analog (3.3) provides a measurable tuning parameter for medicinal chemists balancing permeability against metabolic stability [5][6].

Conformational Probes in SAR Studies

The single rotatable bond (C–CH2Br) provides a deliberate conformational degree of freedom not present in the fully rigid mono-bromo comparator. This feature allows SAR exploration of the entropic penalty upon binding, enabling rational optimization of ligand efficiency in fragment-based drug discovery [7][8].

Application
Selection Property
Validation Focus
Stepwise chemoselective synthesis
Dual electrophilic architecture
Orthogonal functionalization sequence
Heavy-atom derivatization for crystallography
High bromine content (56.7% Br)
Anomalous scattering signal and isotopic pattern
Lipophilicity-matched CNS library design
Computed XLogP3 3.4
Lipophilicity range and permeability profiling
Conformational SAR exploration
Rotatable bond increment
Entropic contribution to binding
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